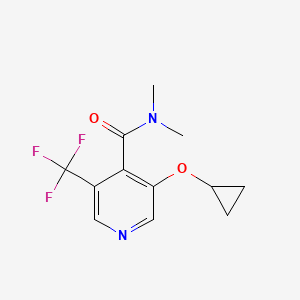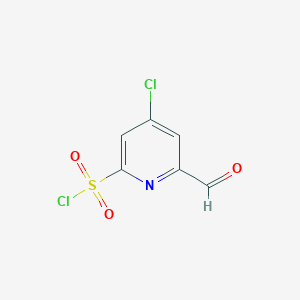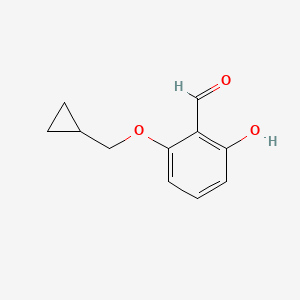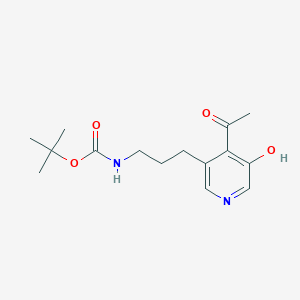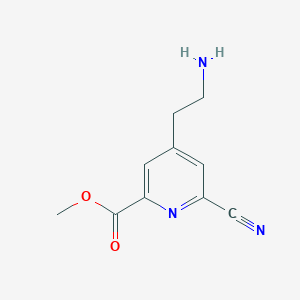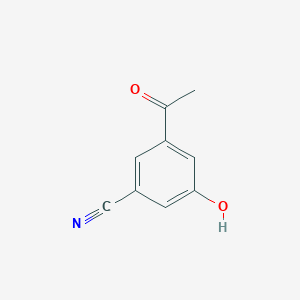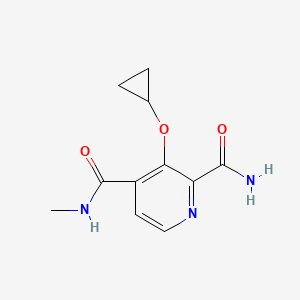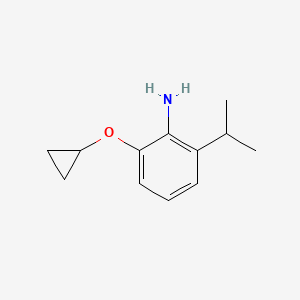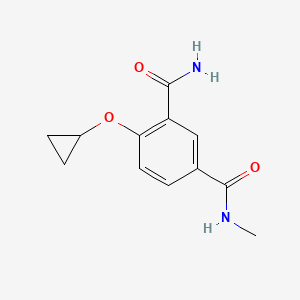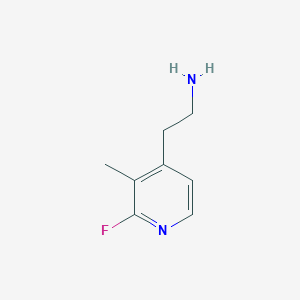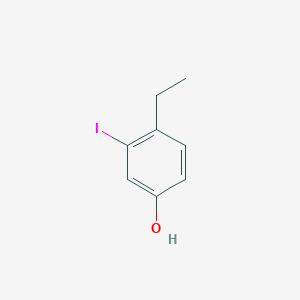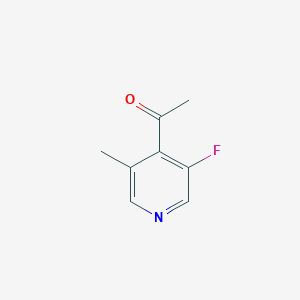
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methyl group on the pyridine ring
Vorbereitungsmethoden
The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride or other fluorine-containing reagents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methyl group can influence its overall reactivity and stability. The specific pathways involved depend on the compound’s application, whether in pharmaceuticals, agrochemicals, or other fields .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluoro-6-methylpyridin-4-yl)ethan-1-one: This compound has a similar structure but with different positions of the fluorine and methyl groups, which can affect its reactivity and applications.
1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-one:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: This compound includes a methoxy group instead of a methyl group, which can significantly alter its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
1-(3-fluoro-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,1-2H3 |
InChI-Schlüssel |
GZIPTRRXNMAVBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


